molecular formula C25H25N3O2S B11237926 2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11237926
M. Wt: 431.6 g/mol
InChI Key: AIGIPBLDQWCWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

2-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H25N3O2S/c1-17-16-31-24(26-17)27-22(29)21-19-11-5-6-12-20(19)23(30)28(25(21)13-7-8-14-25)15-18-9-3-2-4-10-18/h2-6,9-12,16,21H,7-8,13-15H2,1H3,(H,26,27,29)

InChI Key

AIGIPBLDQWCWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Piperidine, anhydrous aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating proinflammatory cytokines and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide represents a novel class of spirocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of spirocyclic compounds often involves various methodologies, including cyclization reactions and the incorporation of heterocyclic moieties. The specific synthesis pathway for this compound may involve:

  • Starting materials : Benzyl amines and thiazole derivatives.
  • Reactions : Multi-step synthetic routes including condensation and cyclization reactions.

Recent studies indicate that spirocyclic compounds can be synthesized through efficient methods such as microwave-assisted synthesis or one-pot reactions, which enhance yield and reduce reaction time .

Antimicrobial Activity

Preliminary studies have shown that compounds similar to the target structure exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to possess potent anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .

CompoundMIC (µg/mL)Inhibition (%)
2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo...TBDTBD
Benzothiazole Derivative A10099
Benzothiazole Derivative B25098

Anticancer Activity

Research has indicated that spirocyclic compounds can exhibit anticancer properties. For example, spiro[azetidine-2,3′-indoline] derivatives have shown cytotoxic effects against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .

The biological activity of these compounds is often attributed to their ability to interact with various biological targets:

  • Inhibition of protein kinases : Some derivatives are known to inhibit specific kinases involved in cancer progression.
  • Antioxidant properties : Compounds containing thiazole rings may exhibit antioxidant activity, contributing to their therapeutic effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Case Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and tested for their efficacy against M. tuberculosis. The results demonstrated a strong correlation between structural modifications and increased potency .
  • Case Study on Anticancer Activity : Research on spirocyclic compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that structural features such as the spiro configuration enhance biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.